molecular formula C18H14N4O5 B2549009 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1209673-41-5

5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2549009
CAS No.: 1209673-41-5
M. Wt: 366.333
InChI Key: XRMNVUBFGVTLNP-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H14N4O5 and its molecular weight is 366.333. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and antimicrobial properties of azole derivatives starting from furan-2-carbohydrazide. Compounds synthesized displayed activity against tested microorganisms, showcasing their potential in antimicrobial applications (Başoğlu et al., 2013).

Energetic Materials

Derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized for use as insensitive energetic materials. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, making them superior to TNT in certain measures (Yu et al., 2017).

Chelating Properties

Studies on transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules revealed their chelating properties. These chelates and their parent ligand exhibited antifungal activity against different fungal strains, highlighting their potential in developing new fungicides (Varde & Acharya, 2017).

Tautomeric Equilibrium

Research into tautomeric equilibrium of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives has provided insights into the structural dynamics of these compounds, which could inform their application in various chemical synthesis processes (Koparır et al., 2005).

Synthesis of Bioactive Compounds

The synthesis of potentially bioactive compounds from visnaginone has been explored, leading to the creation of derivatives with applications in medicinal chemistry and drug design (Abdel Hafez et al., 2001).

Properties

IUPAC Name

5-(furan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c1-24-12-6-4-11(5-7-12)9-16-20-21-18(26-16)19-17(23)13-10-15(27-22-13)14-3-2-8-25-14/h2-8,10H,9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNVUBFGVTLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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